1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde
Description
1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde is an indole-derived compound featuring a 3-methylbutanoyl group at the N1 position and a formyl (carbaldehyde) group at the C3 position of the indole scaffold. Indole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The 3-methylbutanoyl substituent introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-(3-methylbutanoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C14H15NO2/c1-10(2)7-14(17)15-8-11(9-16)12-5-3-4-6-13(12)15/h3-6,8-10H,7H2,1-2H3 |
InChI Key |
WCHYDNPNLVJHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1C=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the acylation of indole with 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1-(3-Methylbutanoyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(3-Methylbutanoyl)-1H-indole-3-methanol.
Substitution: 1-(3-Methylbutanoyl)-5-nitro-1H-indole-3-carbaldehyde (for nitration).
Scientific Research Applications
1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Substituent Diversity and Structural Modifications
The biological and physicochemical properties of 1-substituted indole-3-carbaldehydes are highly dependent on the nature of the N1 substituent. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituent | Molecular Weight | Melting Point (°C) | Key Properties/Activities | References |
|---|---|---|---|---|---|
| 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde | 3-Methylbutanoyl | 257.28* | Not reported | Lipophilicity inferred from substituent | [20] |
| 1-Benzyl-1H-indole-3-carbaldehyde | Benzyl | 235.27 | 121–122 | Urease inhibition (IC₅₀ = 18.2 µM) | [4] |
| 1-[2-(Morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde | Morpholinyl-ethyl | 288.34 | Not reported | Anticancer activity (against MCF-7 cells) | [1] |
| 1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde | 3-Bromobenzyl | 304.18 | Not reported | Antimicrobial potential (structural analog) | [9] |
| 5-Methyl-1H-indole-3-carbaldehyde | None (parent compound) | 159.17 | >200 | Crystalline stability via N–H⋯O bonds | [15] |
*Calculated for the carboxylic acid analog; the carbaldehyde form may differ slightly.
Key Observations:
Lipophilicity and Bioavailability: The 3-methylbutanoyl group in the target compound is bulkier and more lipophilic than benzyl or morpholinyl substituents. This may enhance membrane permeability compared to polar groups like morpholine . In contrast, electron-withdrawing groups (e.g., sulfonyl in 1-tosyl-1H-indole-3-carbaldehyde) reduce lipophilicity and may limit cellular uptake .
Biological Activities: Anticancer Potential: Morpholinyl-ethyl-substituted analogs exhibit cytotoxicity against breast cancer cells (MCF-7) via apoptosis induction . The 3-methylbutanoyl group’s mechanism remains unexplored but could share similar pathways. Enzyme Inhibition: Benzyl-substituted derivatives show urease inhibition (IC₅₀ = 18.2 µM), likely due to interactions with the enzyme’s active site . The acyl group’s steric bulk in the target compound may alter binding efficiency.
Crystallinity and Stability: Unsubstituted 1H-indole-3-carbaldehyde and its 5-methyl derivative form stable crystals via N–H⋯O hydrogen bonds .
Biological Activity
1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of indole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO |
| Molecular Weight | 201.24 g/mol |
| CAS Number | Not specified |
| IUPAC Name | 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde |
The biological activity of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde is primarily attributed to its interaction with various cellular targets. Indole derivatives are known to modulate multiple signaling pathways, including those involved in apoptosis and cell proliferation. The compound may induce oxidative stress in cancer cells, leading to apoptosis through the activation of mitochondrial pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of indole derivatives, including 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde. For instance, a study demonstrated that similar indole compounds exhibited significant cytotoxicity against various cancer cell lines, such as breast and lung cancer cells. The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and inhibition of key metabolic enzymes involved in tumor growth .
Case Studies
Several case studies have examined the biological activities of indole derivatives:
- Case Study 1: A derivative similar to 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde was tested against MDA-MB231 breast cancer cells, showing a dose-dependent increase in cell death, indicating its potential as a therapeutic agent .
- Case Study 2: Another study focused on the antimicrobial effects of indole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations, suggesting potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
